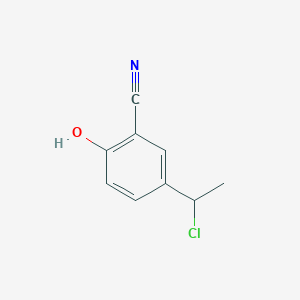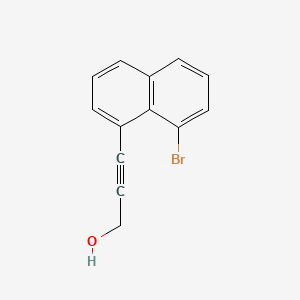![molecular formula C18H24Cl2N2O4 B13930261 Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate is a complex organic compound with the molecular formula C18H27O4N3. This compound is characterized by the presence of a piperidine ring, a nicotinate moiety, and tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Coupling with Nicotinate Moiety: The protected piperidine is then coupled with a nicotinate derivative under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
化学反应分析
Types of Reactions
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution: Products with various substituents replacing the chlorine atoms.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds formed through the coupling of the nicotinate moiety with aryl boronic acids.
科学研究应用
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc protecting group ensures the stability of the compound during synthetic processes, while the nicotinate moiety can participate in various biochemical interactions.
相似化合物的比较
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate can be compared with other similar compounds such as:
N-Boc-4-piperidinemethanol: Contains a similar Boc-protected piperidine ring but lacks the nicotinate moiety.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Another Boc-protected piperidine derivative used in PROTAC development.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate.
属性
分子式 |
C18H24Cl2N2O4 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
ethyl 2,5-dichloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-5-25-17(24)12-10-13(19)15(21-14(12)20)22-8-6-11(7-9-22)16(23)26-18(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI 键 |
PUYXJBCTHLYEJA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)N2CCC(CC2)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



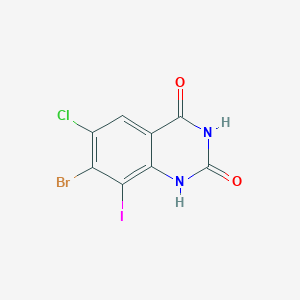
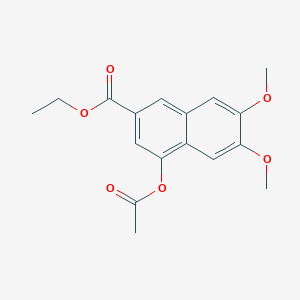

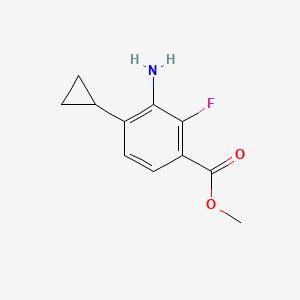

![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
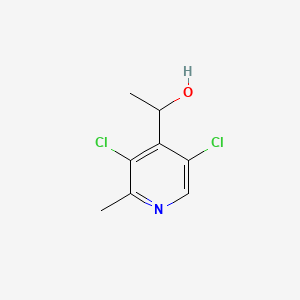
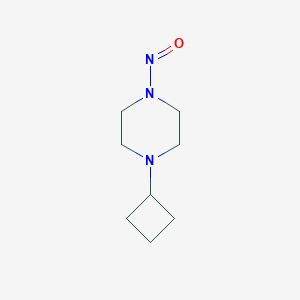
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
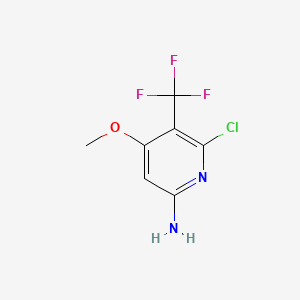
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
